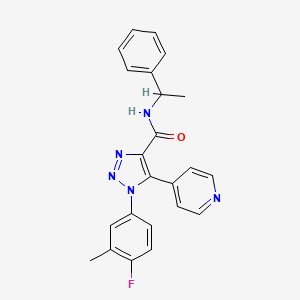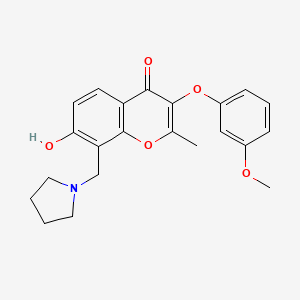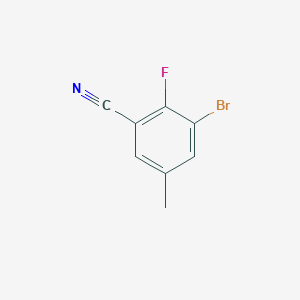
1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of benzyloxy groups at the 1 and 5 positions, a hydroxymethyl group at the 2 position, and a pyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.
Introduction of Benzyloxy Groups: The benzyloxy groups can be introduced via nucleophilic substitution reactions using benzyl halides in the presence of a base.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinone core can be reduced to a dihydropyridine derivative using reducing agents like sodium borohydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,5-bis(benzyloxy)-2-carboxypyridin-4(1H)-one.
Reduction: Formation of 1,5-bis(benzyloxy)-2-(hydroxymethyl)dihydropyridine.
Substitution: Formation of derivatives with various functional groups replacing the benzyloxy groups.
Scientific Research Applications
1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-bis(benzyloxy)pyridin-4(1H)-one: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
2-(hydroxymethyl)pyridin-4(1H)-one: Lacks the benzyloxy groups, which may influence its solubility and chemical properties.
1,5-bis(methoxy)-2-(hydroxymethyl)pyridin-4(1H)-one: Contains methoxy groups instead of benzyloxy groups, potentially altering its chemical behavior.
Uniqueness
1,5-bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one is unique due to the presence of both benzyloxy and hydroxymethyl groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s reactivity, solubility, and potential interactions with biological targets.
Properties
IUPAC Name |
2-(hydroxymethyl)-1,5-bis(phenylmethoxy)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c22-13-18-11-19(23)20(24-14-16-7-3-1-4-8-16)12-21(18)25-15-17-9-5-2-6-10-17/h1-12,22H,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQOSZRTWCBRCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CO)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,4-dichlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827344.png)


![2,3-dimethoxy-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2827350.png)

![1-{[4-(Aminomethyl)phenyl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B2827353.png)



![2-(4-methylphenyl)-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;trifluoromethanesulfonate](/img/structure/B2827357.png)
![N-(2,5-difluorophenyl)-2-[4-ethyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2827358.png)

methanone](/img/structure/B2827361.png)
